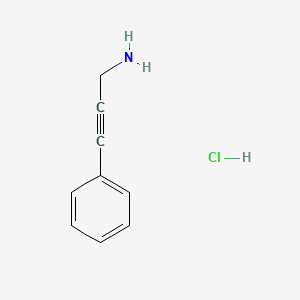

3-Phenyl-2-propyn-1-amine hydrochloride

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2-propyn-1-amine hydrochloride can be achieved through various methods. One common approach involves the reaction of phenylacetylene with propargylamine in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes purification steps such as recrystallization to obtain the compound in high purity .

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-2-propyn-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: It can participate in substitution reactions where the amine group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenylpropargylamine oxides, while reduction can produce different amine derivatives .

Aplicaciones Científicas De Investigación

Chemistry

3-Phenyl-2-propyn-1-amine hydrochloride is utilized as a building block in organic synthesis. It serves as a reagent in various chemical reactions, contributing to the development of new compounds with potential biological activities.

| Application | Description |

|---|---|

| Building Block | Used in the synthesis of complex organic molecules. |

| Reagent | Acts as an intermediate in chemical reactions. |

Biology

The compound is primarily studied for its role as a dopamine β-hydroxylase inhibitor. This inhibition has implications for neurological research, particularly in understanding catecholamine synthesis and neurotransmitter regulation.

| Biological Effect | Mechanism |

|---|---|

| Dopamine Regulation | Inhibits dopamine β-hydroxylase, affecting catecholamine levels. |

| Neurotransmitter Interaction | Modulates neurotransmitter systems, influencing mood and cardiovascular function. |

Medicine

Research is ongoing regarding the therapeutic potential of this compound in treating neurological disorders such as depression and hypertension due to its effects on catecholamine pathways.

| Therapeutic Area | Potential Use |

|---|---|

| Neurology | Treatment for mood disorders and neurochemical imbalances. |

| Cardiovascular | Investigated for effects on blood pressure regulation. |

Industry

In industrial applications, this compound is used to produce various chemical intermediates and as a reagent in synthetic processes.

| Industrial Application | Description |

|---|---|

| Chemical Intermediates | Key component in the synthesis of other industrial chemicals. |

| Synthetic Processes | Facilitates the production of specialty chemicals. |

Case Study 1: Inhibition of Dopamine β-hydroxylase

A study demonstrated that this compound effectively inhibited dopamine β-hydroxylase activity in vitro. This inhibition was shown to alter catecholamine levels significantly, providing insights into its potential therapeutic applications for mood disorders.

Case Study 2: Synthesis Applications

Research highlighted the use of this compound as an intermediate in synthesizing derivatives that exhibit enhanced biological activities. The stability and reactivity of this compound make it an ideal candidate for further chemical transformations.

Mecanismo De Acción

The primary mechanism of action of 3-Phenyl-2-propyn-1-amine hydrochloride involves the inhibition of dopamine β-hydroxylase. This enzyme is responsible for converting dopamine to norepinephrine. By inhibiting this enzyme, the compound can affect the levels of these neurotransmitters in the brain, which has implications for neurological function and potential therapeutic applications .

Comparación Con Compuestos Similares

Similar Compounds

3-Phenylpropylamine: This compound is structurally similar but lacks the propynyl group.

Phenylacetylene: Another related compound, but it does not contain the amine group.

Propargylamine: Similar in structure but without the phenyl group.

Uniqueness

3-Phenyl-2-propyn-1-amine hydrochloride is unique due to its combined structural features of a phenyl group, a propynyl group, and an amine group. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable compound in various scientific research applications .

Actividad Biológica

3-Phenyl-2-propyn-1-amine hydrochloride, also known as N-(3-phenyl-2-propyn-1-yl)-2-propen-1-amine hydrochloride, is a chemical compound with notable biological activity. This article delves into its mechanisms of action, biochemical properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical formula for this compound is C12H13N·HCl. The compound features a phenyl group attached to a propynyl amine structure, which contributes to its reactivity and biological properties.

Inhibition of Dopamine β-Hydroxylase

One of the primary mechanisms of action for this compound is its role as an inhibitor of dopamine β-hydroxylase . By binding to this enzyme, the compound prevents the conversion of dopamine into norepinephrine, which can have significant implications in neurotransmitter regulation and potential therapeutic applications in neurological disorders.

Interaction with Receptors and Enzymes

The compound may also interact with various receptors and enzymes beyond dopamine β-hydroxylase, influencing cellular processes and signaling pathways. This broad interaction profile suggests potential for use in drug development targeting multiple biological systems.

Neuropharmacological Effects

Research indicates that compounds similar to this compound exhibit neuropharmacological effects, including modulation of mood and cognition. Studies have explored its potential in treating conditions such as depression and anxiety by affecting neurotransmitter levels.

Antimicrobial Properties

In addition to its neuropharmacological applications, preliminary studies suggest that derivatives of 3-Phenyl-2-propyn-1-amine may possess antibacterial activity . For instance, modifications to the structure have shown varying degrees of effectiveness against pathogens like Staphylococcus aureus and E. coli, indicating a potential role in antimicrobial therapies .

Case Study: Neurotransmitter Modulation

A study published in the Journal of Medicinal Chemistry highlighted the effects of compounds related to 3-Phenyl-2-propyn-1-amine on neurotransmitter levels in animal models. It was found that these compounds could significantly increase dopamine levels while decreasing norepinephrine levels, suggesting a complex interplay that could be harnessed for therapeutic purposes .

Case Study: Antibacterial Activity

Another research effort investigated the antibacterial properties of structurally similar compounds. The minimum inhibitory concentration (MIC) values were determined against various bacterial strains, revealing promising results for certain derivatives. For example, one derivative exhibited an MIC of 250 µg/mL against Bacillus cereus, suggesting effective antibacterial activity .

Summary of Biological Activities

| Activity | Description |

|---|---|

| Dopamine β-Hydroxylase Inhibition | Prevents conversion of dopamine to norepinephrine, influencing mood regulation. |

| Neuropharmacological Effects | Potential treatment for depression and anxiety by modulating neurotransmitter levels. |

| Antimicrobial Activity | Exhibits antibacterial properties against various pathogens; promising for drug development. |

Propiedades

IUPAC Name |

3-phenylprop-2-yn-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,8,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOXMJZCFMAEDRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C#CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80474700 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30011-36-0 | |

| Record name | 3-Phenyl-2-propyn-1-amine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80474700 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenylprop-2-yn-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.